molecular formula C22H21N5O3 B2680953 N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1251599-98-0

N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2680953
CAS No.: 1251599-98-0
M. Wt: 403.442
InChI Key: FMYPTFMUSWNBST-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a complex organic compound. It belongs to the class of pyrazolopyrimidines, which are a series of isomeric heterocyclic chemical compounds . Pyrazolopyrimidines form the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolopyrimidines involves various strategies and approaches . For instance, based on scaffold hopping and computer-aided drug design, a series of pyrazolopyrimidine derivatives were synthesized . The synthesis process is systematized according to the method to assemble the pyrazolopyrimidine system .


Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of the compound is further characterized by the presence of two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .


Chemical Reactions Analysis

Pyrazolopyrimidines undergo various chemical reactions. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds .


Physical and Chemical Properties Analysis

Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds .

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated them for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. These compounds demonstrated significant activity in both areas, indicating their potential as anticancer and anti-inflammatory agents. The research highlighted the structure-activity relationship of these compounds, providing insights into their mechanism of action Rahmouni et al., 2016.

Antimicrobial Activity and RNA Polymerase Inhibition

Abdallah and Elgemeie (2022) explored the synthesis of novel pyrazolopyrimidines and their antimicrobial activity. Their study included molecular docking studies and RNA polymerase inhibitory activity assessment. This research demonstrated that these compounds could be potent antimicrobial agents, particularly against bacterial and fungal strains Abdallah & Elgemeie, 2022.

Materials Science Applications

Moustafa et al. (2022) investigated pyrazolopyrimidine derivatives for their applications in materials science, particularly due to their photophysical properties. Their study emphasized the biomedical importance of these compounds and their diverse biological activities, expanding their utility beyond traditional pharmaceutical applications Moustafa et al., 2022.

Platelet Antiaggregating Activities

Bondavalli et al. (1992) synthesized pyrazolopyrimidine derivatives and evaluated their platelet antiaggregating activities. These compounds showed promising results, suggesting their potential in developing new treatments for conditions related to blood clotting and cardiovascular diseases Bondavalli et al., 1992.

Antitumor Activities

El-Naggar et al. (2018) synthesized a series of pyrazolopyrimidines and assessed their antitumor activities against liver and breast cancer cells. The study identified compounds with significant dose-dependent cytotoxic activities, indicating their potential as antitumor agents El-Naggar et al., 2018.

Mechanism of Action

Pyrazolopyrimidines have been found to play a vital role in various biological procedures as well as in cancer pathogenesis . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

Safety and Hazards

The safety and hazards of pyrazolopyrimidines are largely dependent on their specific chemical structure and biological activity. For instance, some pyrazolopyrimidines are used as pharmaceuticals and are intended to induce sleep or reduce anxiety .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-29-19-4-3-15(13-20(19)30-2)5-11-25-22(28)17-14-26-27-18(8-12-24-21(17)27)16-6-9-23-10-7-16/h3-4,6-10,12-14H,5,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYPTFMUSWNBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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